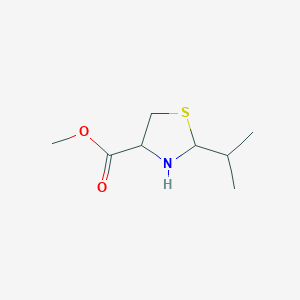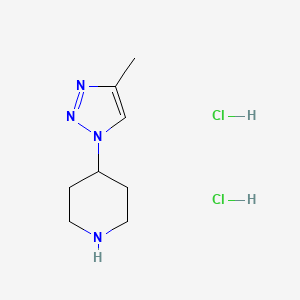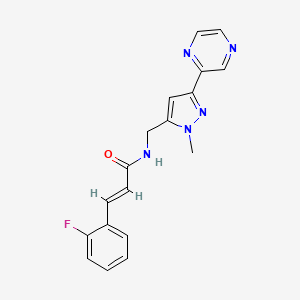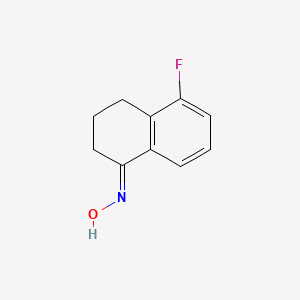![molecular formula C20H21N5O2 B2697497 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2310128-72-2](/img/structure/B2697497.png)
3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Activities
- Quinolone and naphthyridine derivatives, including those with azabicyclo[3.2.1]octane moieties, have been evaluated for their in vitro and in vivo antibacterial activities against Gram-negative and Gram-positive organisms. These studies highlight the compound's potential utility in developing new antibacterial agents (Kiely et al., 1991).
Antimalarial Activity
- Novel hybrid molecules bearing quinazolin-2,4-dione scaffolds have been synthesized and assessed for their potential as antimalarial agents through in silico molecular docking analysis. These studies aim to identify new therapeutic options for malaria treatment, indicating a research avenue for compounds with quinazolin-4(3H)-one structures (Abdelmonsef et al., 2020).
Anticancer Activity
- Investigations into azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline have shown promising antimicrobial and anticancer activities. These findings suggest the potential for developing new cancer therapeutics from compounds within the quinazolinone class, highlighting the importance of structural frameworks in medicinal chemistry (Kayarmar et al., 2014).
Molecular Design for VEGFR-2 Inhibition
- Synthesis and molecular design of new benzo[g]quinazolin compounds have been explored for their VEGFR-2 inhibitory activity and apoptosis induction, relevant for cancer research and therapy. Such studies are indicative of the broader utility of quinazolinone derivatives in targeting specific molecular pathways involved in disease progression (Ghorab et al., 2017).
Muscarinic Activity
- Research on 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives for muscarinic activity in receptor binding assays points to potential applications in neurological studies, demonstrating the significance of azabicyclo octane structures in probing muscarinic receptors (Plate et al., 2000).
Mechanism of Action
Target of action
Pyrazolines and their derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific target of action for this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of pyrazoline derivatives can vary greatly depending on their structure and the specific biological target they interact with. For example, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in nerve impulse transmission .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific targets of action. For instance, if it targets acetylcholinesterase, it could affect the cholinergic nervous system and lead to changes in nerve impulse transmission .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits acetylcholinesterase, it could lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .
properties
IUPAC Name |
3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(12-23-13-21-18-5-2-1-4-17(18)20(23)27)25-14-6-7-15(25)11-16(10-14)24-9-3-8-22-24/h1-5,8-9,13-16H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQHWQIKLQIZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2697424.png)
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2697425.png)

![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2697430.png)

![6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2697435.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2697436.png)
